
5,10,15-Triphenylporphyrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,10,15-Triphenylporphyrin: is a synthetic porphyrin compound, which is a type of macrocyclic molecule. Porphyrins are known for their role in biological systems, such as heme in hemoglobin. This compound is widely used in scientific research due to its unique photophysical and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15-Triphenylporphyrin typically involves the condensation of benzaldehyde and pyrrole in the presence of an acid catalyst. One common method is the Adler-Longo synthesis, which involves refluxing benzaldehyde and pyrrole in propionic acid . The reaction is usually carried out under anaerobic conditions to prevent oxidation.
Industrial Production Methods: While industrial production methods are less commonly documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and automated systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: 5,10,15-Triphenylporphyrin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form porphyrin dications.
Reduction: Reduction reactions can yield metalloporphyrins when metal ions are introduced.
Substitution: Substitution reactions, such as the Heck reaction, can introduce various functional groups at the meso positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Palladium catalysts are often employed in Heck reactions.
Major Products:
Oxidation: Porphyrin dications.
Reduction: Metalloporphyrins.
Substitution: Functionalized porphyrins with various substituents.
Scientific Research Applications
5,10,15-Triphenylporphyrin has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including Diels-Alder reactions.
Biology: Studied for its potential in photodynamic therapy for cancer treatment.
Medicine: Investigated for its role in drug delivery systems and as a photosensitizer.
Industry: Applied in the development of high-performance batteries and sensors.
Mechanism of Action
The mechanism of action of 5,10,15-Triphenylporphyrin involves its ability to absorb light and transfer energy. In photodynamic therapy, it generates reactive oxygen species upon light activation, leading to cell death. The compound interacts with molecular targets such as DNA and cellular membranes, disrupting their function and inducing apoptosis .
Comparison with Similar Compounds
5,10,15,20-Tetraphenylporphyrin: Similar structure but with an additional phenyl group.
5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin: Contains a carboxyl group, enhancing its solubility and reactivity.
Uniqueness: 5,10,15-Triphenylporphyrin is unique due to its specific photophysical properties, making it highly effective in applications like photodynamic therapy and catalysis. Its ability to form stable complexes with metals also distinguishes it from other porphyrins .
Properties
Molecular Formula |
C38H26N4 |
|---|---|
Molecular Weight |
538.6 g/mol |
IUPAC Name |
5,10,15-triphenyl-21,23-dihydroporphyrin |
InChI |
InChI=1S/C38H26N4/c1-4-10-25(11-5-1)36-30-18-16-28(39-30)24-29-17-19-31(40-29)37(26-12-6-2-7-13-26)33-21-23-35(42-33)38(27-14-8-3-9-15-27)34-22-20-32(36)41-34/h1-24,39,42H |
InChI Key |
ONZNTVWSXSVUHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=CC4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


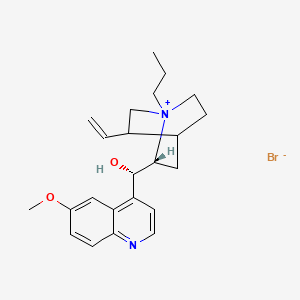
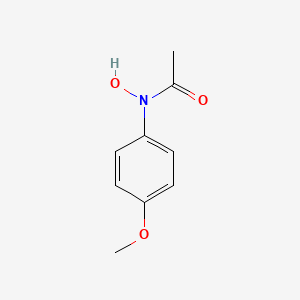
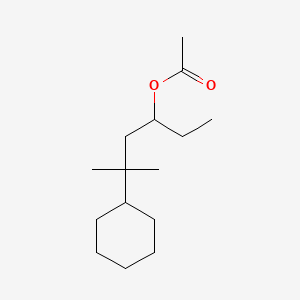
![Ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate](/img/structure/B13783690.png)
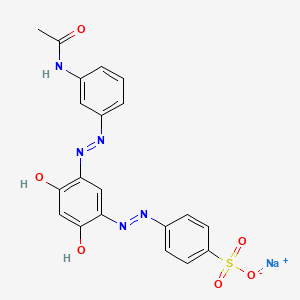
![Acetamide,N-[4-(1-aminoethyl)-thiazol-2-YL]-](/img/structure/B13783714.png)
(2-propanolato)-](/img/structure/B13783717.png)

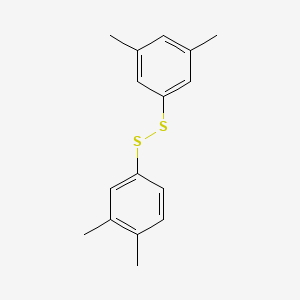

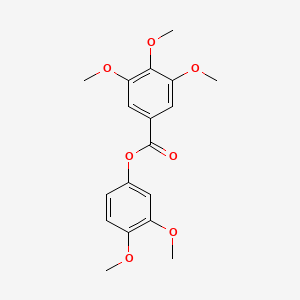
![1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride](/img/structure/B13783757.png)


